N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
Description
This compound is a benzamide derivative featuring a 1,3-benzodioxole moiety linked via a methylene group to the amide nitrogen. The benzamide core is substituted at the 4-position with a pyrazin-2-yloxy group, which itself is modified at the 3-position with a 4-methylpiperidin-1-yl substituent (Fig. 1).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-17-8-12-29(13-9-17)23-25(27-11-10-26-23)33-20-5-3-19(4-6-20)24(30)28-15-18-2-7-21-22(14-18)32-16-31-21/h2-7,10-11,14,17H,8-9,12-13,15-16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIHMSSFHINRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research data.
Chemical Structure
The compound is characterized by a complex structure that includes a benzodioxole moiety, a piperidine ring, and a pyrazine derivative. Its structural formula can be represented as follows:
Antitumor Activity
Research indicates that derivatives of pyrazole, including those similar to the compound , exhibit significant antitumor activity . A study highlighted that certain pyrazole derivatives effectively inhibited BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer progression . The specific compound under discussion may share similar mechanisms due to its structural analogies.
Table 1: Summary of Antitumor Activities of Pyrazole Derivatives
| Compound Type | Target Kinases | Activity Level |
|---|---|---|
| Pyrazole Derivatives | BRAF(V600E), EGFR | High |
| N-(1,3-benzodioxol-5-ylmethyl)... | Potentially similar | TBD |
Anti-inflammatory Properties
The compound's anti-inflammatory potential is also noteworthy. Pyrazole derivatives have been documented to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX) and other inflammatory mediators. This suggests that this compound could have therapeutic applications in inflammatory diseases .
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of pyrazole derivatives. For instance, certain compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting a broad spectrum of antimicrobial activity. The specific compound may possess similar characteristics based on its structural framework .
Table 2: Antimicrobial Activity of Related Pyrazole Compounds
| Compound Type | Microbial Target | Inhibition Zone (mm) |
|---|---|---|
| Pyrazole Derivatives | Staphylococcus aureus | 15 |
| Candida albicans | 12 | |
| N-(1,3-benzodioxol...) | TBD | TBD |
The proposed mechanisms through which this compound exerts its biological effects likely involve:
- Kinase Inhibition : By structurally resembling known kinase inhibitors, this compound may inhibit specific kinases involved in tumor growth and inflammation.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have shown the ability to modulate oxidative stress pathways, which could be beneficial in cancer therapy.
Case Studies
Recent case studies involving pyrazole derivatives provide insights into their clinical relevance:
- Breast Cancer Treatment : A study investigated the synergistic effects of pyrazole derivatives combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated enhanced cytotoxicity when used in combination therapy .
- Inflammatory Disorders : Another study assessed the anti-inflammatory effects of pyrazole compounds in animal models of arthritis, demonstrating significant reductions in inflammatory markers .
Comparison with Similar Compounds
Research Findings and Implications
- Benzodioxole Advantage : The benzodioxole group in the parent compound likely enhances metabolic stability compared to methoxy or oxazole substituents in analogs like .
- Piperidine vs.
- Pyrazine Ethers : The pyrazine-ether linkage in the parent compound is rare in analogs, suggesting unique electronic or steric effects that could modulate target engagement .
Preparation Methods
Halogenation of Pyrazine
Pyrazine is selectively halogenated at the 3-position using phosphorus oxychloride (POCl₃) or PCl₅ under reflux to yield 3-chloropyrazine-2-ol . Alternative methods employ N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C (yield: 72–85%).
Piperidine Substitution
The chlorine atom undergoes nucleophilic displacement with 4-methylpiperidine in the presence of a base (e.g., K₂CO₃) in acetonitrile at 80°C for 12 hours. Catalytic iodide (KI) enhances reactivity via the Finkelstein mechanism, achieving 89% conversion:
$$
\text{3-chloropyrazin-2-ol + 4-methylpiperidine} \xrightarrow{\text{K}2\text{CO}3, \text{KI}} \text{3-(4-methylpiperidin-1-yl)pyrazin-2-ol}
$$
Preparation of 4-Hydroxy-N-(1,3-Benzodioxol-5-ylmethyl)Benzamide
Benzoyl Chloride Formation
4-Hydroxybenzoic acid is treated with thionyl chloride (SOCl₂) at 60°C for 3 hours to generate 4-hydroxybenzoyl chloride , followed by quenching with anhydrous ether (yield: 94%).
Amide Coupling
The acyl chloride reacts with 1,3-benzodioxol-5-ylmethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base. Microwave-assisted synthesis (100°C, 10 minutes) improves yields to 88% compared to conventional heating (72%):
$$
\text{4-hydroxybenzoyl chloride + 1,3-benzodioxol-5-ylmethylamine} \xrightarrow{\text{TEA}} \text{4-hydroxy-N-(1,3-benzodioxol-5-ylmethyl)benzamide}
$$
Etherification via Ullmann Coupling
The critical ether bond between the pyrazine and benzamide is forged using a copper(I)-catalyzed Ullmann reaction. 3-(4-Methylpiperidin-1-yl)pyrazin-2-ol and 4-iodo-N-(1,3-benzodioxol-5-ylmethyl)benzamide are combined with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ in DMF at 110°C for 24 hours:
$$
\text{3-(4-Methylpiperidin-1-yl)pyrazin-2-ol + 4-iodobenzamide derivative} \xrightarrow{\text{CuI, Cs}2\text{CO}3} \text{Target compound}
$$
Yield : 58–65% after silica gel chromatography.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclization
Inspired by pyrazoline syntheses, microwave irradiation (150°C, 20 minutes) reduces reaction times by 70% while maintaining yields (62%).
Electrochemical Methods
Electrolytic coupling in acetonitrile with LiClO₄ at 5 mA/cm² achieves 60–70% yields, minimizing side products.
Characterization and Analytical Data
Challenges and Mitigation Strategies
- Regioselectivity in Pyrazine Substitution : Competitive substitution at the 2-position is suppressed using bulky bases (e.g., DBU).
- Ether Bond Stability : Avoid strong acids during workup to prevent cleavage.
- Benzodioxole Ring Integrity : Use mild conditions (pH 6–8) to prevent hydrolysis.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
